molecular formula C21H34NaO5 B13413137 Epoprostenol 15-R-epimer Sodium Salt

Epoprostenol 15-R-epimer Sodium Salt

Cat. No.: B13413137
M. Wt: 389.5 g/mol
InChI Key: VMEONVJNZVYKLB-XMMBJHEHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Epoprostenol 15-R-epimer Sodium Salt is a synthetic analog of prostacyclin, a potent vasodilator and inhibitor of platelet aggregation. It is primarily used in the treatment of pulmonary arterial hypertension and other cardiovascular conditions. This compound is known for its ability to relax blood vessels and prevent blood clots, making it a valuable therapeutic agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Epoprostenol 15-R-epimer Sodium Salt involves several steps, starting from prostaglandin endoperoxidesThe reaction conditions typically involve the use of specific catalysts and reagents to achieve the desired stereochemistry .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specialized equipment for the precise control of temperature, pressure, and reaction time. The final product is often formulated as a lyophilized powder for intravenous administration .

Chemical Reactions Analysis

Types of Reactions

Epoprostenol 15-R-epimer Sodium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include various metabolites that retain some of the biological activity of the parent compound. These metabolites can have different pharmacokinetic and pharmacodynamic properties .

Scientific Research Applications

Epoprostenol 15-R-epimer Sodium Salt has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study the synthesis and reactivity of prostacyclin analogs.

    Biology: Investigated for its effects on cellular signaling pathways and vascular biology.

    Medicine: Extensively studied for its therapeutic potential in treating pulmonary arterial hypertension, heart failure, and other cardiovascular diseases.

    Industry: Used in the development of new pharmaceutical formulations and drug delivery systems .

Mechanism of Action

The mechanism of action of Epoprostenol 15-R-epimer Sodium Salt involves the activation of prostacyclin receptors on the surface of endothelial cells and platelets. This activation leads to the production of cyclic adenosine monophosphate (cAMP), which in turn causes vasodilation and inhibition of platelet aggregation. The compound also reduces thrombogenesis and platelet clumping in the lungs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Epoprostenol 15-R-epimer Sodium Salt is unique due to its specific stereochemistry, which enhances its biological activity and stability. This makes it a preferred choice for certain therapeutic applications where rapid onset and potent effects are required .

Properties

Molecular Formula

C21H34NaO5

Molecular Weight

389.5 g/mol

InChI

InChI=1S/C21H34O5.Na/c1-2-3-4-5-8-15(22)11-12-17-18-13-16(9-6-7-10-21(24)25)26-20(18)14-19(17)23;/h9,11-12,15,17-20,22-23H,2-8,10,13-14H2,1H3,(H,24,25);/b12-11+,16-9+;/t15-,17-,18-,19-,20+;/m1./s1

InChI Key

VMEONVJNZVYKLB-XMMBJHEHSA-N

Isomeric SMILES

CCCCCC[C@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C\CCCC(=O)O)/O2)O)O.[Na]

Canonical SMILES

CCCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)O2)O)O.[Na]

Origin of Product

United States

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